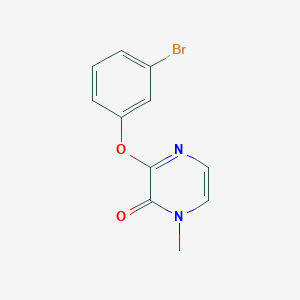
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Vue d'ensemble
Description
The compound “3-[(3-bromophenoxy)methyl]benzoic acid” has a CAS Number of 148255-32-7 and a molecular weight of 307.14 . Another compound, “4-(3-Bromophenoxy)piperidine hydrochloride”, has a CAS Number of 1072944-50-3 and a molecular weight of 292.6 . These compounds are typically used as research reagents in the fields of chemistry, pharmacology, and medicine.
Synthesis Analysis
The synthesis of “4-(3-Bromophenoxy)piperidine hydrochloride” involves a multi-step reaction process. First, piperidine is reacted with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form 4-(3-Bromophenoxy)piperidine. Finally, 4-(3-Bromophenoxy)piperidine is reacted with hydrochloric acid to form 4-(3-Bromophenoxy)piperidine hydrochloride.
Molecular Structure Analysis
The InChI code for “3-[(3-bromophenoxy)methyl]benzoic acid” is 1S/C14H11BrO3/c15-12-5-2-6-13 (8-12)18-9-10-3-1-4-11 (7-10)14 (16)17/h1-8H,9H2, (H,16,17) . For “4-(3-Bromophenoxy)piperidine hydrochloride”, the InChI code is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11 (8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .
Applications De Recherche Scientifique
Antibacterial Applications
A study has identified compounds closely related to 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one, demonstrating significant antibacterial properties. Bromophenols isolated from the marine alga Rhodomela confervoides showed activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Xu et al., 2003).
Chemical Synthesis and Transformation
Research on the conversions of bromacetylpyran-2-ones with amines revealed the influence of amine types on product formation, indicating the versatility of bromophenol compounds in chemical synthesis (Briel et al., 2009). Another study demonstrated the transformation of similar compounds into furan-2-ones, highlighting their significance in the synthesis of natural products (Briel et al., 2009).
Antioxidant Activity
Bromophenols from the red algae Vertebrata lanosa, including compounds structurally related to 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one, have shown potent antioxidant activity in various assays. This suggests their potential application in preventing oxidative stress-related diseases (Olsen et al., 2013).
Potential in Pharmaceutical Development
Several bromophenol derivatives have been evaluated for their activity against human cancer cell lines and microorganisms, although they were found inactive in these contexts. This research, however, opens avenues for further exploration in pharmaceutical applications (Zhao et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-bromophenoxy)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-6-5-13-10(11(14)15)16-9-4-2-3-8(12)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJNEIDVXIZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



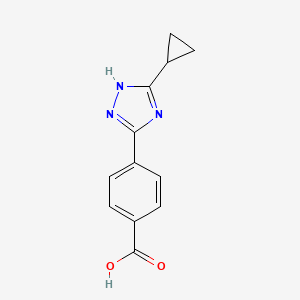
![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)
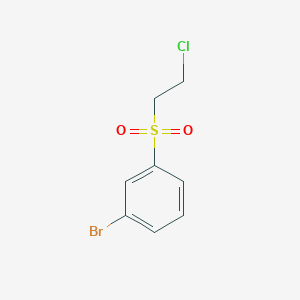
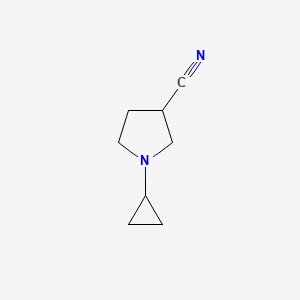
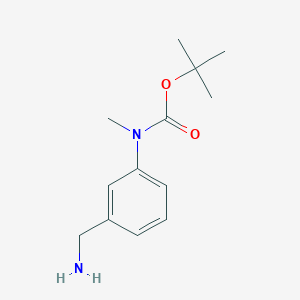
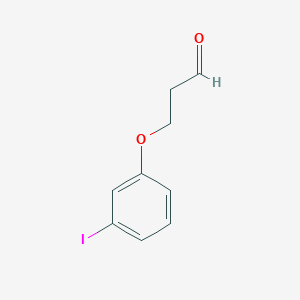
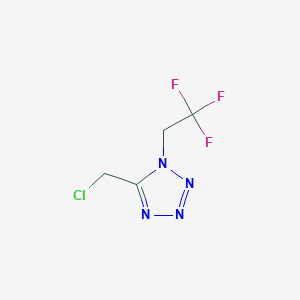

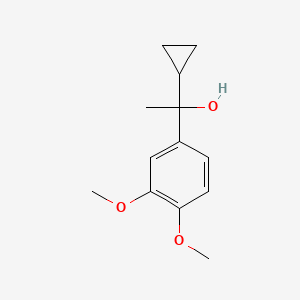
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)

